molecular formula C22H27NO4 B122851 3'-Desethoxy-drotaverine CAS No. 85475-88-3

3'-Desethoxy-drotaverine

Cat. No.: B122851
CAS No.: 85475-88-3
M. Wt: 369.5 g/mol
InChI Key: JZCPONDQAUFBIN-UHFFFAOYSA-N
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Description

3'-Desethoxy-drotaverine is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3'-Desethoxy-drotaverine typically involves the condensation of 6,7-diethoxy-3,4-dihydroisoquinoline with an appropriate phenolic compound. One common method involves the use of Mannich bases, where the Mannich base of the naphthalene series reacts with 6,7-dimethoxy-3,4-dihydroisoquinoline in boiling ethanol or o-xylene . The reaction conditions often require refluxing the mixture for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction mixture is typically purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3'-Desethoxy-drotaverine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce tetrahydroisoquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3'-Desethoxy-drotaverine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3'-Desethoxy-drotaverine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: A closely related compound with similar structural features.

    3,4-Dihydroisoquinolin-2(1H)-ylsulfonylbenzoic acids: Compounds with similar isoquinoline cores but different substituents.

    2-(3,3-Dimethyl-6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)carboxylic acid amides: Analogous compounds with carboxylic acid amide groups

Uniqueness

3'-Desethoxy-drotaverine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethoxy and ethoxy substituents enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-4-25-20-8-7-15(12-19(20)24)11-18-17-14-22(27-6-3)21(26-5-2)13-16(17)9-10-23-18/h7-8,12-14,24H,4-6,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCPONDQAUFBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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